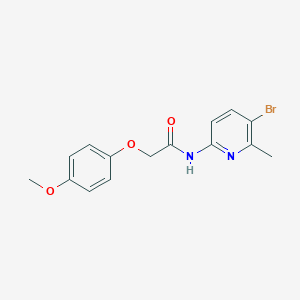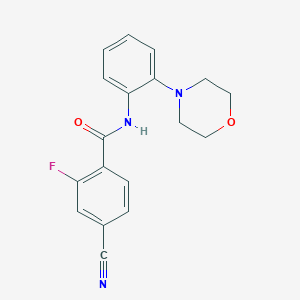
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide, also known as BMA-168, is a novel chemical compound that has gained significant attention in the scientific community for its potential applications in various research fields. BMA-168 is a small molecule that has shown promising results in preclinical studies for its ability to modulate specific biological targets, making it a valuable tool for scientific research.
Wirkmechanismus
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide modulates specific biological targets by binding to specific proteins and altering their activity. The exact mechanism of action is not fully understood, but it is believed that this compound interacts with ion channels and receptors in the cell membrane, altering their activity and downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biological processes, including neuronal signaling, cell growth, and metabolism. In neuronal cells, this compound has been shown to modulate ion channels and receptors, leading to changes in neuronal activity. In cancer cells, this compound has been shown to inhibit cell growth and induce cell death. In metabolic studies, this compound has been shown to alter glucose metabolism and mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide is its ability to selectively modulate specific biological targets, making it a valuable tool for studying specific signaling pathways. Additionally, this compound has shown promising results in preclinical studies, making it a potential candidate for developing new drugs. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide research, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of new drugs based on its structure. Additionally, this compound can be used as a tool for studying specific biological targets in various research fields, including neuroscience, cancer research, and drug discovery.
Synthesemethoden
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide can be synthesized through a multi-step process involving the reaction of 2,6-dibromo-4-methylpyridine with 4-methoxyphenol to form the intermediate compound. The intermediate is then reacted with chloroacetyl chloride to produce the final product, this compound. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide has shown potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate specific ion channels and receptors, making it a valuable tool for studying neuronal signaling pathways. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for developing new cancer therapies. In drug discovery, this compound can be used as a lead compound for developing new drugs that target specific biological targets.
Eigenschaften
Molekularformel |
C15H15BrN2O3 |
|---|---|
Molekulargewicht |
351.19 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H15BrN2O3/c1-10-13(16)7-8-14(17-10)18-15(19)9-21-12-5-3-11(20-2)4-6-12/h3-8H,9H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
YPDDFCYDORZBFI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)OC)Br |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)COC2=CC=C(C=C2)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)
![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitro-2-furamide](/img/structure/B250645.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B250647.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
![N-[[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B250653.png)
![5-chloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B250656.png)


![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)




